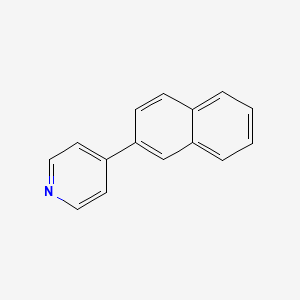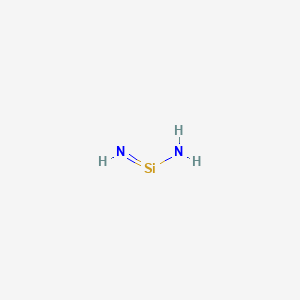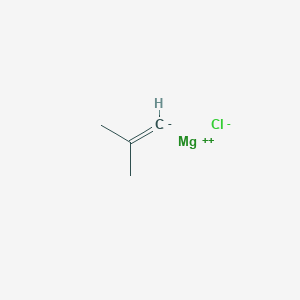
magnesium;2-methylprop-1-ene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-methylprop-1-ene;chloride is an organometallic compound that combines magnesium, 2-methylprop-1-ene, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of magnesium;2-methylprop-1-ene;chloride typically involves the reaction of magnesium metal with 2-methylprop-1-ene chloride. This reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction can be represented as follows:
Mg+CH2=C(CH3)2Cl→Mg(CH2=C(CH3)2Cl)
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities that may affect the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium;2-methylprop-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Corresponding substituted products, such as alcohols or ethers.
Applications De Recherche Scientifique
Magnesium;2-methylprop-1-ene;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of magnesium;2-methylprop-1-ene;chloride involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
Magnesium bromide;2-methylprop-1-ene: Similar reactivity but with bromide instead of chloride.
Magnesium iodide;2-methylprop-1-ene: Similar reactivity but with iodide instead of chloride.
Magnesium;1-butene;chloride: Similar structure but with 1-butene instead of 2-methylprop-1-ene.
Uniqueness: Magnesium;2-methylprop-1-ene;chloride is unique due to its specific reactivity and the stability provided by the 2-methylprop-1-ene group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
119255-75-3 |
|---|---|
Formule moléculaire |
C4H7ClMg |
Poids moléculaire |
114.86 g/mol |
Nom IUPAC |
magnesium;2-methylprop-1-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QWMRPIJYHZJHCZ-UHFFFAOYSA-M |
SMILES canonique |
CC(=[CH-])C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
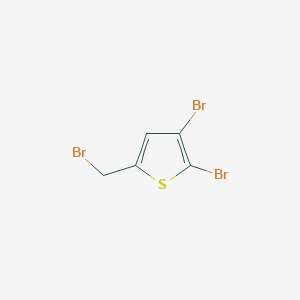
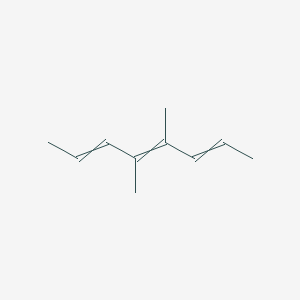
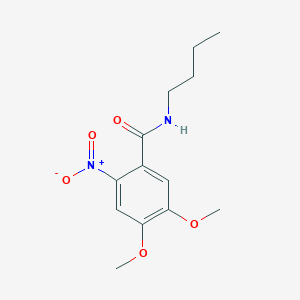
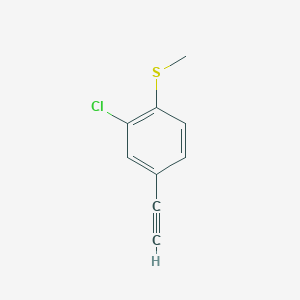
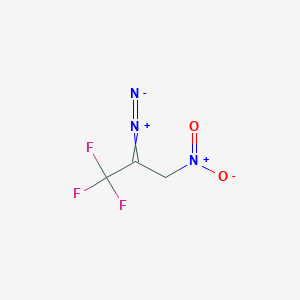
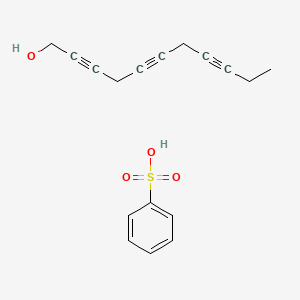
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
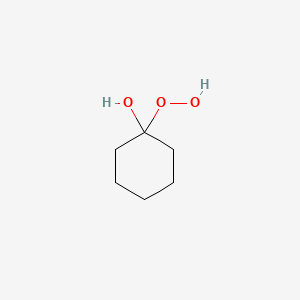
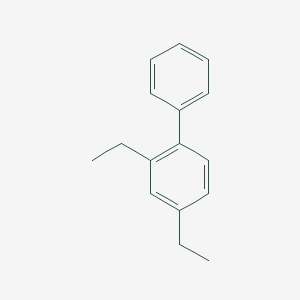
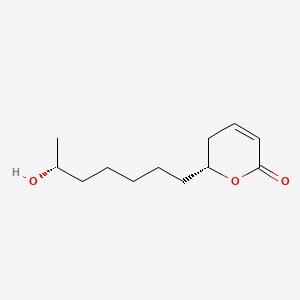
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
